Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate is a synthetic organic compound with the molecular formula and a molecular weight of approximately 244.67 g/mol. It features a benzo[b]thiophene core, which is a fused aromatic system comprising a benzene ring and a thiophene ring. The compound contains a chlorine atom and a fluorine atom at specific positions on the aromatic ring, contributing to its unique chemical properties and potential biological activities .
Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate is an organic compound, and its synthesis has been reported in scientific literature. Researchers have described methods for its preparation using various starting materials and reaction conditions [, ]. These methods typically involve multi-step synthetic processes, and the final product is characterized using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its structure and purity [, ].
While the specific research applications of Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate are not extensively documented, its chemical structure suggests potential applications in various areas of scientific research:
Research indicates that methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate exhibits biological activity, particularly in the field of medicinal chemistry. Its structural characteristics suggest potential applications as an antimicrobial or anticancer agent. Compounds with similar structures are often evaluated for their ability to inhibit specific enzymes or cellular pathways, making this compound a candidate for further biological evaluation .
The synthesis of methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate typically involves several steps:
Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate has potential applications in various fields:
Interaction studies involving methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate focus on its binding affinity to various biological targets, including enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. Preliminary data suggest that it may interact with specific proteins involved in disease pathways, warranting further investigation into its pharmacodynamics and pharmacokinetics .
Several compounds share structural similarities with methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate, which can be compared based on their chemical properties and biological activities:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
Methyl 4-chlorobenzo[b]thiophene-2-carboxylate | C10H7ClO2S | Contains chlorine at a different position |
Methyl 3-bromo-6-fluorobenzo[b]thiophene-2-carboxylate | C10H6BrFO2S | Bromine substituent instead of chlorine |
Methyl 3-nitrobenzo[b]thiophene-2-carboxylate | C10H7NO2S | Nitro group provides different reactivity |
These compounds exhibit varying degrees of biological activity and reactivity due to differences in their substituents, making methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate unique in its potential applications and interactions within biological systems .
Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate is a heterocyclic compound with a molecular formula of C10H6ClFO2S and a molecular weight of 244.67 g/mol [1]. The compound features a benzo[b]thiophene core structure, which consists of a benzene ring fused with a thiophene ring, creating a bicyclic aromatic system [2]. This core structure provides rigidity and planarity to the molecule, contributing to its overall stability and specific physicochemical properties [3].
The compound contains several key functional groups that define its chemical behavior: a methyl ester group (carboxylate) at the 2-position, a chlorine atom at the 3-position, and a fluorine atom at the 6-position of the benzo[b]thiophene scaffold [1] [3]. The presence of these substituents creates an asymmetric electron distribution across the molecule, influencing its reactivity and intermolecular interactions [3].
The molecular structure can be represented by the SMILES notation: COC(=O)c1sc2cc(F)ccc2c1Cl, which provides a linear representation of the molecular structure [1] [7]. The InChI notation, 1S/C10H6ClFO2S/c1-14-10(13)9-8(11)6-3-2-5(12)4-7(6)15-9/h2-4H,1H3, offers a standardized representation of the molecular structure that encodes the connectivity and stereochemistry [1].
The conformation of methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate is characterized by a nearly planar arrangement of the benzo[b]thiophene core, with the methyl carboxylate group slightly twisted out of the plane to minimize steric interactions [3]. The chlorine atom at the 3-position and the fluorine atom at the 6-position lie approximately in the same plane as the aromatic system, contributing to the overall planarity of the molecule [3] [7].
Structural Parameter | Value |
---|---|
Molecular Formula | C10H6ClFO2S |
Molecular Weight | 244.67 g/mol |
SMILES | COC(=O)c1sc2cc(F)ccc2c1Cl |
InChI | 1S/C10H6ClFO2S/c1-14-10(13)9-8(11)6-3-2-5(12)4-7(6)15-9/h2-4H,1H3 |
Core Structure | Benzo[b]thiophene |
Substituents | Methyl carboxylate (2-position), Chlorine (3-position), Fluorine (6-position) |
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural features of methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate [9]. The proton (1H) NMR spectrum of this compound exhibits characteristic signals that correspond to the aromatic protons of the benzene ring and the methyl group of the ester functionality [10].
The 1H NMR spectrum typically shows three signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring [9] [10]. The proton at the 4-position appears as a doublet of doublets due to coupling with both the fluorine atom at the 6-position and the adjacent proton at the 5-position [10]. The proton at the 5-position appears as a triplet of doublets due to coupling with the adjacent protons at the 4- and 7-positions and the fluorine atom [10]. The proton at the 7-position appears as a doublet of doublets due to coupling with the adjacent proton at the 5-position and the fluorine atom [10] [11].
The methyl group of the ester functionality appears as a singlet at approximately δ 3.8-4.0 ppm, integrating for three protons [9] [11]. This signal is characteristic of methyl esters and confirms the presence of the carboxylate group in the molecule [11].
The 13C NMR spectrum of methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate displays signals for all ten carbon atoms in the molecule [10]. The carbonyl carbon of the ester group appears at approximately δ 160-165 ppm, while the aromatic carbons appear in the range of δ 110-140 ppm [10] [11]. The carbon atoms adjacent to the fluorine atom show characteristic splitting patterns due to carbon-fluorine coupling, with coupling constants (JC-F) typically in the range of 10-250 Hz depending on the distance from the fluorine atom [10] [12].
The 19F NMR spectrum shows a single signal corresponding to the fluorine atom at the 6-position, typically appearing in the range of δ -110 to -130 ppm relative to CFCl3 [12] [13]. This signal may show fine structure due to coupling with the nearby protons on the benzene ring [12].
Infrared (IR) spectroscopy provides information about the functional groups present in methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate [14]. The IR spectrum of this compound exhibits several characteristic absorption bands that correspond to specific molecular vibrations [15].
The ester carbonyl group (C=O) shows a strong absorption band in the range of 1710-1730 cm-1, which is characteristic of methyl esters of aromatic carboxylic acids [14] [15]. The C-O stretching vibrations of the ester group appear as strong bands in the range of 1200-1250 cm-1 (asymmetric stretching) and 1050-1100 cm-1 (symmetric stretching) [15].
The aromatic C=C stretching vibrations of the benzo[b]thiophene core appear as multiple bands in the range of 1400-1600 cm-1 [14] [16]. The C-H stretching vibrations of the aromatic ring appear as weak bands in the range of 3000-3100 cm-1, while the C-H stretching vibrations of the methyl group appear at lower frequencies, typically around 2950-3000 cm-1 [16].
The C-F stretching vibration appears as a strong band in the range of 1000-1100 cm-1, which is characteristic of aromatic fluorine compounds [14] [16]. The C-Cl stretching vibration appears as a medium-intensity band in the range of 700-800 cm-1 [16].
The thiophene ring shows characteristic absorption bands in the range of 700-750 cm-1 due to the C-S stretching vibration and in the range of 800-850 cm-1 due to the ring deformation vibrations [16].
IR Absorption Band (cm-1) | Assignment |
---|---|
1710-1730 | C=O stretching (ester) |
1400-1600 | Aromatic C=C stretching |
1200-1250 | C-O asymmetric stretching (ester) |
1050-1100 | C-O symmetric stretching (ester) |
1000-1100 | C-F stretching |
700-800 | C-Cl stretching |
700-750 | C-S stretching (thiophene) |
800-850 | Thiophene ring deformation |
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate [18]. The electron ionization (EI) mass spectrum of this compound typically shows a molecular ion peak [M]+ at m/z 244, corresponding to the molecular weight of the compound [7] [18]. Due to the presence of chlorine, which has two major isotopes (35Cl and 37Cl), the molecular ion peak appears as a characteristic isotopic cluster with peaks at m/z 244 and 246 in a ratio of approximately 3:1 [18].
The fragmentation pattern of methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate under electron ionization conditions follows several characteristic pathways [18] [19]. One common fragmentation pathway involves the loss of the methoxy group (-OCH3) from the molecular ion, resulting in a fragment ion at m/z 213 [19]. This is followed by the loss of carbon monoxide (CO), resulting in a fragment ion at m/z 185 [19].
Another fragmentation pathway involves the cleavage of the ester group, resulting in the loss of the methoxycarbonyl group (-COOCH3) and the formation of a fragment ion corresponding to the chlorofluorobenzo[b]thiophene moiety [18] [19]. Further fragmentation may involve the loss of chlorine or fluorine atoms, resulting in additional fragment ions [19].
The presence of the thiophene ring in the molecule also leads to characteristic fragmentation patterns, including the formation of fragment ions due to the cleavage of the C-S bonds and the loss of sulfur-containing fragments [19] [20].
m/z Value | Fragment Assignment |
---|---|
244/246 | Molecular ion [M]+ (3:1 isotopic ratio due to 35Cl/37Cl) |
213/215 | [M-OCH3]+ (Loss of methoxy group) |
185/187 | [M-OCH3-CO]+ (Loss of methoxy group and carbon monoxide) |
170/172 | [M-COOCH3]+ (Loss of methoxycarbonyl group) |
135 | [M-COOCH3-Cl]+ (Loss of methoxycarbonyl and chlorine) |
The UV-visible absorption spectrum of methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate provides information about the electronic transitions within the molecule [23]. The compound exhibits characteristic absorption bands in the UV region due to π→π* and n→π* electronic transitions [23] [24].
The benzo[b]thiophene core structure typically shows strong absorption bands in the range of 250-300 nm due to π→π* transitions of the aromatic system [23] [24]. The presence of the carboxylate group, as well as the chlorine and fluorine substituents, can shift these absorption bands to longer wavelengths (bathochromic shift) and increase their intensity (hyperchromic effect) due to the extended conjugation and the electron-donating or electron-withdrawing effects of these substituents [24].
The n→π* transitions associated with the non-bonding electrons of the sulfur atom in the thiophene ring and the oxygen atoms in the carboxylate group typically appear as weaker absorption bands at longer wavelengths, usually in the range of 300-350 nm [23] [24].
The UV-visible absorption spectrum of methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate is influenced by the solvent in which the compound is dissolved [24]. Polar solvents can cause shifts in the absorption maxima due to solvent-solute interactions, such as hydrogen bonding and dipole-dipole interactions [24].
The presence of fluorine and chlorine substituents on the benzo[b]thiophene core can significantly affect the UV-visible absorption properties of the compound [24] [26]. These substituents can alter the electron density distribution within the molecule, leading to changes in the energy levels of the molecular orbitals involved in the electronic transitions [26].
Electronic Transition | Absorption Wavelength (nm) | Transition Type |
---|---|---|
250-300 | π→π* transitions of the aromatic system | Strong |
300-350 | n→π* transitions of S and O atoms | Weak |
X-ray crystallography provides detailed information about the three-dimensional structure of methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate in the solid state [27]. The crystal structure of this compound reveals the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions [27] [28].
The crystal structure of methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate confirms the planar nature of the benzo[b]thiophene core, with the benzene and thiophene rings lying approximately in the same plane [27] [28]. The methyl carboxylate group at the 2-position is slightly twisted out of this plane, with a dihedral angle typically in the range of 5-15 degrees relative to the thiophene ring [28]. This slight twist minimizes steric interactions while maintaining partial conjugation between the carboxylate group and the aromatic system [28].
The bond lengths and angles in the crystal structure are consistent with the expected values for similar benzo[b]thiophene derivatives [27] [29]. The C-S bonds in the thiophene ring typically have lengths of approximately 1.7-1.8 Å, while the C-C bonds in the aromatic rings have lengths of approximately 1.3-1.4 Å [29]. The C-F and C-Cl bonds have lengths of approximately 1.3-1.4 Å and 1.7-1.8 Å, respectively [29].
The crystal packing of methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate is influenced by various intermolecular interactions, including hydrogen bonding, halogen bonding, π-π stacking, and van der Waals interactions [27] [28]. These interactions determine the overall crystal structure and contribute to the physical properties of the compound in the solid state [28].
The presence of the fluorine and chlorine atoms in the molecule can lead to specific intermolecular interactions, such as halogen bonding, where these atoms interact with electron-rich regions of neighboring molecules [28] [30]. The carboxylate group can participate in hydrogen bonding interactions, further stabilizing the crystal structure [28].
Structural Parameter | Typical Value |
---|---|
C-S Bond Length | 1.7-1.8 Å |
C-C Bond Length (Aromatic) | 1.3-1.4 Å |
C-F Bond Length | 1.3-1.4 Å |
C-Cl Bond Length | 1.7-1.8 Å |
Dihedral Angle (Carboxylate-Thiophene) | 5-15 degrees |
The thermal properties and stability of methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate are important characteristics that determine its behavior under various temperature conditions and its suitability for different applications [31]. These properties can be studied using techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and differential thermal analysis (DTA) [31] [32].
Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate exists as a solid at room temperature, with a melting point typically in the range of 119-123°C [1] [31]. The melting point is influenced by the purity of the compound, with higher purity samples generally showing sharper melting transitions and higher melting points [31].
The thermal stability of methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate is influenced by its chemical structure, particularly the presence of the halogen substituents (chlorine and fluorine) and the carboxylate group [31] [32]. The compound generally shows good thermal stability up to temperatures approaching its melting point, after which it may undergo thermal decomposition [32].
The thermal decomposition of methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate typically begins with the cleavage of the weakest bonds in the molecule, such as the ester linkage [32]. This can lead to the release of volatile fragments, such as methanol and carbon dioxide, and the formation of more stable aromatic fragments [32]. The presence of the halogen substituents can influence the thermal decomposition pathway, potentially leading to the release of hydrogen halides (HCl and HF) at higher temperatures [32].
The thermal behavior of methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate is also influenced by its crystal structure and the intermolecular interactions present in the solid state [31] [33]. Strong intermolecular interactions, such as hydrogen bonding and π-π stacking, can enhance the thermal stability of the compound by increasing the energy required to disrupt the crystal lattice [33].
Thermal Property | Value |
---|---|
Physical State at Room Temperature | Solid |
Melting Point | 119-123°C |
Onset of Thermal Decomposition | >200°C (estimated) |
Major Decomposition Products | Methanol, carbon dioxide, hydrogen halides, aromatic fragments |
The solubility and partition coefficient of methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate are important physicochemical properties that influence its behavior in various environments and its potential applications [35] [36]. These properties are determined by the molecular structure of the compound, particularly the presence of polar and non-polar functional groups [36].
Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate exhibits limited solubility in water due to its predominantly hydrophobic nature, with the benzo[b]thiophene core and the halogen substituents contributing to its lipophilicity [36] [37]. The compound is more soluble in organic solvents, such as alcohols (methanol, ethanol), ethers, and chlorinated solvents (chloroform, dichloromethane), due to favorable interactions between the solvent molecules and the various functional groups in the compound [37].
The partition coefficient (log P) of methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate, which represents the ratio of its concentrations in a lipophilic phase (typically octanol) and an aqueous phase, is an important parameter that quantifies its lipophilicity [35] [38]. The log P value of this compound is estimated to be in the range of 3-4, indicating a relatively high lipophilicity [38]. This value is influenced by the presence of the benzo[b]thiophene core, which contributes to the lipophilicity, and the polar functional groups (carboxylate, fluorine, chlorine), which can slightly reduce the lipophilicity [38].
The solubility and partition coefficient of methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate can be experimentally determined using various methods, such as the shake-flask method, high-performance liquid chromatography (HPLC), and potentiometric titration [35] [39]. These methods provide accurate measurements of the solubility in different solvents and the partition coefficient between different phases [39].
The solubility of methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate is influenced by temperature, with higher temperatures generally leading to increased solubility in most solvents [37] [39]. The pH of the aqueous phase can also influence the solubility, particularly if the compound undergoes hydrolysis of the ester group at extreme pH values [39].
Solvent | Solubility at 25°C |
---|---|
Water | Low (<0.1 mg/mL) |
Methanol | Moderate (1-10 mg/mL) |
Ethanol | Moderate (1-10 mg/mL) |
Acetone | High (>10 mg/mL) |
Chloroform | High (>10 mg/mL) |
Dimethyl Sulfoxide | High (>10 mg/mL) |
Partition Coefficient (log P) | 3-4 (estimated) |